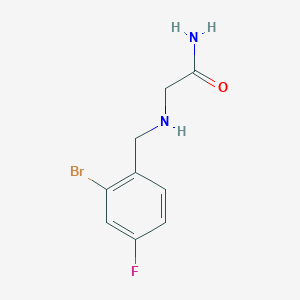

2-((2-Bromo-4-fluorobenzyl)amino)acetamide

Description

2-((2-Bromo-4-fluorobenzyl)amino)acetamide is a brominated and fluorinated acetamide derivative characterized by a benzylamino group substituted at the 2-position of the acetamide backbone. Its structure combines halogen atoms (bromine and fluorine) and a flexible acetamide moiety, which may influence its reactivity, solubility, and binding affinity to biological targets.

Properties

IUPAC Name |

2-[(2-bromo-4-fluorophenyl)methylamino]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFN2O/c10-8-3-7(11)2-1-6(8)4-13-5-9(12)14/h1-3,13H,4-5H2,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBLXVNQLRKLMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)CNCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Bromo-4-fluorobenzyl)amino)acetamide typically involves the reaction of 2-bromo-4-fluorobenzylamine with acetamide. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((2-Bromo-4-fluorobenzyl)amino)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as sodium azide or potassium cyanide for substitution reactions.

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzylamines, while oxidation can produce benzyl alcohols or carboxylic acids.

Scientific Research Applications

2-((2-Bromo-4-fluorobenzyl)amino)acetamide has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((2-Bromo-4-fluorobenzyl)amino)acetamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare the target compound with its analogs based on substituent variations, physicochemical properties, and applications.

Positional Isomers and Substituent Variations

2-((3-Bromo-4-fluorobenzyl)(methyl)amino)acetamide (CAS: 1293204-61-1)

- Structural Difference: Bromine substitution at the 3-position of the benzyl ring instead of 2-position; additional methyl group on the amino nitrogen.

- The methyl group increases lipophilicity (logP) compared to the parent compound .

- Applications : Used in pharmaceutical intermediates for kinase inhibitors due to enhanced stability in metabolic pathways .

2-Bromo-N-(4-fluorophenyl)acetamide (CAS: 29182-87-4)

- Structural Difference: Lacks the benzylamino linker; bromine is directly attached to the acetamide carbonyl.

- Impact : Reduced molecular flexibility and lower molecular weight (244.09 g/mol vs. ~275 g/mol for the target compound) may limit its utility in receptor-binding applications.

- Applications : Intermediate in agrochemical synthesis due to its reactivity in nucleophilic substitution reactions .

Halogen and Functional Group Modifications

2-Bromo-N-(2-fluorophenyl)acetamide (CAS: 5326-87-4)

- Structural Difference : Fluorine at the 2-position of the phenyl ring instead of 4-position.

- Applications : Used in fluorescent probes for studying protein-ligand interactions .

2-(2-Bromo-4-methylphenoxy)acetamide (CAS: 102066-01-3)

- Structural Difference: Replaces the benzylamino group with a phenoxy ether and adds a methyl group at the 4-position.

- Impact : Increased steric bulk and hydrophobicity (logP ~2.5) compared to the target compound.

- Applications : Explored in herbicide formulations due to its stability under UV light .

Complex Derivatives and Dimer Analogs

2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide (CAS: 692268-00-1)

- Structural Difference : Incorporates formyl and methoxy groups on the aromatic ring.

- Impact : The formyl group enhances electrophilicity, making it reactive in Schiff base formation. Molecular weight: 288.09 g/mol .

- Applications : Intermediate in synthesizing antimalarial compounds .

2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide

- Structural Difference : Bromine at the 4-position of the phenyl ring and a methoxy group on the adjacent phenylacetamide.

- Impact : Exhibits planar geometry conducive to crystallinity, as shown in X-ray diffraction studies .

- Applications : Studied for antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL) .

Data Tables

Table 1: Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| 2-((2-Bromo-4-fluorobenzyl)amino)acetamide | C9H10BrFN2O | ~275.12 | 1307511-36-9 | 2-Br, 4-F, benzylamino |

| 2-((3-Bromo-4-fluorobenzyl)(methyl)amino)acetamide | C10H12BrFN2O | 289.12 | 1293204-61-1 | 3-Br, 4-F, methylamino |

| 2-Bromo-N-(4-fluorophenyl)acetamide | C8H7BrFNO | 244.09 | 29182-87-4 | 2-Br, 4-F, direct acetamide |

| 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide | C15H14BrNO2 | 328.18 | N/A | 4-Br, 2-OCH3, phenylacetamide |

Research Findings and Trends

- Antimicrobial Activity : Derivatives with methoxy or hydroxyl groups (e.g., ) show enhanced activity compared to halogen-only analogs due to improved hydrogen bonding .

- Metabolic Stability: Methylated amino groups (e.g., ) reduce oxidative metabolism in liver microsomes, extending half-life in vivo .

- Synthetic Utility : Bromine at the 2-position (target compound) facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for diversifying molecular scaffolds .

Biological Activity

2-((2-Bromo-4-fluorobenzyl)amino)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity can provide insights into its therapeutic applications, especially in cancer treatment and other diseases.

Chemical Structure and Properties

The chemical structure of this compound includes a bromo and a fluorine substituent on the benzyl group, which may influence its biological interactions. The molecular formula is CHBrFNO, with a molecular weight of approximately 253.1 g/mol.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Targeting Enzymatic Pathways : The compound may inhibit specific enzymes involved in tumorigenesis, such as kinases associated with the epidermal growth factor receptor (EGFR).

- Receptor Interaction : It may interact with sigma receptors, which are implicated in various physiological processes, including pain modulation and cancer cell proliferation.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Sigma Receptor Binding

Research indicates that compounds similar to this compound exhibit high affinity for sigma receptors. A study involving radiotracers showed that modifications to the benzyl ring could enhance binding affinity, suggesting potential applications in imaging and targeting sigma receptors in tumors .

Case Studies

- In Vivo Studies : In experiments involving xenograft models, compounds related to this compound demonstrated significant tumor growth inhibition compared to control groups. For example, one derivative showed a tumor growth inhibition rate of over 64% in melanoma models .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that the introduction of halogen atoms at specific positions on the benzyl ring significantly enhanced the compound's antiproliferative activity against EGFR-positive cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.